molecular formula C19H22FNO4 B4043368 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenoxy)propanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenoxy)propanamide

Cat. No.: B4043368
M. Wt: 347.4 g/mol
InChI Key: XKEXGUCFPFXBFE-UHFFFAOYSA-N
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Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenoxy)propanamide” is a chemical compound with the CAS Number: 157828-55-2 . The IUPAC name of this compound is N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide . The molecular weight of this compound is 369.5 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C23H31NO3 . This compound contains several functional groups, including two methoxy groups, a fluorophenoxy group, and a propanamide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 223.2683 . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 408.4±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . The compound also has an enthalpy of vaporization of 66.0±3.0 kJ/mol and a flash point of 200.8±25.9 °C .

Scientific Research Applications

Corrosion Inhibition

  • Study 1 : Chalcone derivatives, closely related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenoxy)propanamide, have been investigated for their corrosion inhibition behavior on mild steel in hydrochloric acid solution. These derivatives demonstrated high inhibition activities, adhering to the steel surface based on the Langmuir adsorption model. They acted as mixed-type inhibitors and significantly increased charge transfer resistance, indicating their potential as effective corrosion inhibitors (Lgaz et al., 2017).

Antioxidant Synthesis

  • Study 2 : A study on 2,6-dimethoxyphenol, a compound related to this compound, highlighted its potential in antioxidant synthesis. Using laccase-catalyzed oxidation, a dimer with significantly higher antioxidant capacity than the original compound was produced. This demonstrates the compound's utility in creating bioactive compounds with enhanced antioxidant properties (Adelakun et al., 2012).

Molecular Aggregation

  • Study 3 : Research on lithium phenolates, including compounds structurally similar to this compound, focused on their aggregation behavior in weakly polar aprotic solvents. This study provides insights into the structural factors influencing aggregation, which is crucial for understanding the reactivity and applications of these compounds in organic synthesis (Jackman & Smith, 1988).

Safety and Hazards

The safety information available indicates that “N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenoxy)propanamide” is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO4/c1-13(25-16-7-5-15(20)6-8-16)19(22)21-11-10-14-4-9-17(23-2)18(12-14)24-3/h4-9,12-13H,10-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEXGUCFPFXBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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